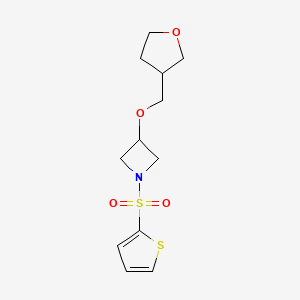

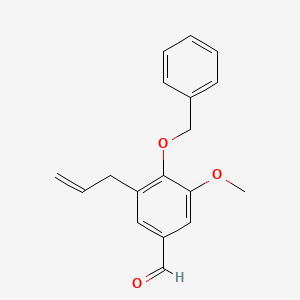

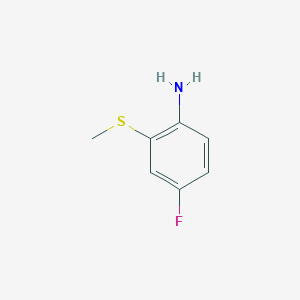

2-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide, also known as MQA, is a synthetic compound that has gained attention for its potential use in scientific research. MQA belongs to the class of compounds known as quinoline derivatives and has been shown to have a variety of biological effects. In

Aplicaciones Científicas De Investigación

Structural Analysis and Properties

- Spatial Orientations and Anion Coordination : Research has demonstrated the ability of amide derivatives, similar to the specified compound, to form various spatial orientations that are significant for anion coordination. This property is crucial for understanding the molecular assembly and interactions within crystal structures, offering insights into the development of new materials and molecular recognition processes (Kalita & Baruah, 2010).

- Structural Aspects of Salt and Inclusion Compounds : Another study focused on the structural aspects and properties of salt and inclusion compounds of certain amide-containing isoquinoline derivatives. This research highlights the potential of these compounds in forming gels and crystalline solids under different conditions, which could be explored for various pharmaceutical and material science applications (Karmakar et al., 2007).

Synthesis and Reaction Studies

- Base-Promoted Carbocyclization Reactions : A study introduced a synthetic method for highly functionalized quinolin-2(1H)-ones, showcasing the versatility of α-substituted N-(2-alkynylphenyl)acetamides in chemical synthesis. This research could pave the way for developing novel compounds with potential biological activities (Chen & Chuang, 2016).

- Microwave Assisted Synthesis : A study comparing conventional and microwave-assisted synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide demonstrated the efficiency and time-saving benefits of microwave-assisted protocols. These findings are significant for the pharmaceutical industry, where the speed and efficiency of drug synthesis are critical (Virk et al., 2018).

Potential Therapeutic Applications

- Antimalarial and Antitubercular Activities : Several studies have reported the synthesis and evaluation of quinolin-4-yloxy acetamides and their derivatives for antimalarial and antitubercular activities. These compounds showed significant activity against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, as well as against Plasmodium berghei, indicating their potential as candidates for future drug development (Pissinate et al., 2016), (Giacobbo et al., 2017).

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-17-8-5-14(6-9-17)12-19(22)20-16-7-10-18-15(13-16)4-3-11-21(18)26(2,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDOVXHVPFBHLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2597695.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597697.png)

![4-[[1-(5-Chloropyridin-2-yl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2597702.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2597703.png)

![(E)-4-(6-((4-methylstyryl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2597713.png)